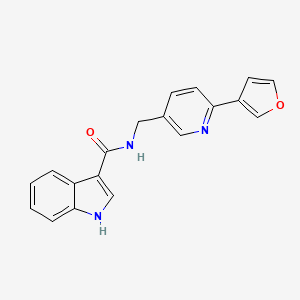

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide" is a structurally complex molecule that features a fusion of several heterocyclic motifs, including furan, pyridine, and indole rings. These structural elements are commonly found in compounds with diverse biological activities. For instance, derivatives of furo[3,2-b]indole have been studied for their analgesic and anti-inflammatory properties, as seen in the research on 4,6-disubstituted N-(3-piperidinopropyl)furo[3,2-b]indole-2-carboxamide derivatives . Similarly, compounds with furan and pyridine moieties have been explored for their potential in treating cognitive deficits in schizophrenia and as ligands for metal complexes with potential anticancer and antioxidant activities .

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, where the construction of the heterocyclic core is followed by the introduction of various substituents. For example, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a related compound, required the formation of the furo[2,3-c]pyridine system followed by the attachment of the azabicyclo[2.2.2]octane moiety . Similarly, transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media led to the formation of new heterocyclic systems, indicating the potential for complex reactions involving furan derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, NMR, IR, and MS techniques. For instance, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined to be monoclinic with specific unit cell parameters, providing insights into the three-dimensional arrangement of the molecule . The molecular structure directly influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the furan ring, which is known to undergo various transformations, including ring opening and recyclization, as seen in the acid-catalyzed transformations of related furan-containing carboxamides . The presence of the indole and pyridine rings may also contribute to the compound's reactivity, potentially allowing for further functionalization or participation in coordination chemistry with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. For example, the presence of heteroatoms and conjugated systems can affect the compound's solubility, stability, and electronic properties. The compound's ability to form hydrogen bonds and participate in π-π interactions can influence its solid-state packing and, consequently, its physical properties, as observed in the crystal and molecular structure analysis of related compounds . These properties are crucial for the compound's biological activity and its potential pharmaceutical applications.

Aplicaciones Científicas De Investigación

Amplification of Antibiotic Efficacy

The work by Brown and Cowden (1982) discusses the synthesis of compounds bearing pyridinyl and furanyl groups, similar in structure to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide, which have been explored for their ability to amplify the efficacy of antibiotics like phleomycin against Escherichia coli. This research highlights the potential of such compounds in enhancing antibiotic activity, possibly through interactions that improve drug uptake or stability within bacterial cells (Brown & Cowden, 1982).

Furan Derivatives in Heterocyclic Chemistry

Stroganova, Vasilin, and Krapivin (2016) investigated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the synthesis of new fused heterocyclic systems. This work exemplifies the versatility of furan derivatives in constructing complex heterocyclic frameworks, which are valuable in the development of new materials and therapeutic agents (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds incorporating furan and imidazo[1,2-a]pyridine units, demonstrating significant activity against protozoal infections. Their study shows the potential of such molecules in the treatment of diseases caused by protozoan parasites, highlighting the importance of structural diversity in the search for new antiprotozoal agents (Ismail et al., 2004).

Molecular Recognition and Supramolecular Chemistry

Research by Pućkowska et al. (2022) into pyridine-2,6- and furan-2,5-dicarboxamide derivatives reveals their significance in supramolecular chemistry. These compounds exhibit a variety of chemical properties and biological activities, making them interesting for the development of new pharmacologically active compounds and materials for supramolecular assemblies (Pućkowska et al., 2022).

Heterocyclic Compounds in Drug Discovery

The study of novel indolizinone-based compounds by Ruiz, Lete, and Sotomayor (2006) through the intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides provides insights into the synthesis of potentially therapeutic heterocyclic molecules. These methods could be applicable for the development of compounds similar to this compound, exploring their utility in drug discovery (Ruiz, Lete, & Sotomayor, 2006).

Propiedades

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(16-11-21-18-4-2-1-3-15(16)18)22-10-13-5-6-17(20-9-13)14-7-8-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVMFYYHDCYEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)